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molecular formula C11H15N3O B8616190 1-(5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepin-1-yl)ethan-1-one CAS No. 138768-70-4

1-(5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepin-1-yl)ethan-1-one

Cat. No. B8616190
M. Wt: 205.26 g/mol
InChI Key: IMLCYQZQFUFZLN-UHFFFAOYSA-N
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Patent
US06495542B1

Procedure details

A solution of 1-acetyl-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine (1.7 g) in 6N hydrochloric acid (60 ml) was heated at 100° C. for 6 hours. After cooling, the mixture was basified with aqueous sodium hydroxide and extracted with ethyl acetate. The extracted organic layer was washed with brine and dried over sodium sulfate and concentrated in vacuo. The residue was washed with hexane to give 5-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine (1.3 g).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:4]1[CH2:10][CH2:9][CH2:8][N:7]([CH3:11])[C:6]2[N:12]=[CH:13][CH:14]=[CH:15][C:5]1=2)(=O)C.[OH-].[Na+]>Cl>[CH3:11][N:7]1[CH2:8][CH2:9][CH2:10][NH:4][C:5]2[CH:15]=[CH:14][CH:13]=[N:12][C:6]1=2 |f:1.2|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
C(C)(=O)N1C2=C(N(CCC1)C)N=CC=C2
Name
Quantity
60 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extracted organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
WASH
Type
WASH
Details
The residue was washed with hexane

Outcomes

Product
Name
Type
product
Smiles
CN1C2=C(NCCC1)C=CC=N2
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 96.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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